molecular formula C20H34O5 B10767809 15-keto Prostaglandin F1alpha

15-keto Prostaglandin F1alpha

Cat. No.: B10767809
M. Wt: 354.5 g/mol
InChI Key: QPXXPLNAYDQELM-ZYCUGDQCSA-N
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Description

15-keto Prostaglandin F1.alpha. is a biologically active metabolite of Prostaglandin F1.alpha. It is formed through the enzymatic oxidation of Prostaglandin F1.alpha. by 15-hydroxyprostaglandin dehydrogenase. This compound plays a significant role in various physiological processes, including inflammation, vascular tone regulation, and reproductive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-keto Prostaglandin F1.alpha. typically involves the oxidation of Prostaglandin F1.alpha. using 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the dehydrogenation of the C-15 hydroxyl group to form the keto group .

Industrial Production Methods: Industrial production of 15-keto Prostaglandin F1.alpha. is often carried out through biotechnological processes involving the use of microbial or enzymatic systems to achieve the desired oxidation. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 15-keto Prostaglandin F1.alpha. undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

15-keto Prostaglandin F1.alpha. has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-keto Prostaglandin F1.alpha. involves its interaction with specific prostaglandin receptors on the cell surface. Upon binding to these receptors, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include G-protein coupled receptors, which mediate the effects of prostaglandins on inflammation, vascular tone, and reproductive functions .

Comparison with Similar Compounds

Uniqueness: 15-keto Prostaglandin F1.alpha. is unique due to its specific metabolic pathway and its distinct biological activities compared to other prostaglandins. Its formation through the enzymatic oxidation of Prostaglandin F1.alpha. and its role in various physiological processes make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(2R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-19,22-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16?,17-,18?,19?/m1/s1

InChI Key

QPXXPLNAYDQELM-ZYCUGDQCSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1C(CC(C1CCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CCCCCCC(=O)O)O)O

Origin of Product

United States

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